molecular formula C7H9NS B1438118 Cyclopropanamine, 2-(2-thienyl)- CAS No. 89853-44-1

Cyclopropanamine, 2-(2-thienyl)-

Cat. No.: B1438118
CAS No.: 89853-44-1
M. Wt: 139.22 g/mol
InChI Key: VVGLOBBDGMVHNZ-UHFFFAOYSA-N
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Description

Cyclopropanamine, 2-(2-thienyl)- is a cyclic organic compound that belongs to the class of amines. It is characterized by a cyclopropane ring attached to a thienyl ring. This compound is a colorless liquid with a pungent odor and is used in various fields such as medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanamine, 2-(2-thienyl)- typically involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. Another common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

This method is favored for its efficiency in producing well-defined conjugated polymers .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanamine, 2-(2-thienyl)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Thiophene derivatives with additional oxygen-containing functional groups.

    Reduction: Cyclopropane derivatives with reduced functional groups.

    Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

Cyclopropanamine, 2-(2-thienyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a lysine-specific demethylase-1 (LSD1) inhibitor, which has implications in gene expression and epigenetics.

    Medicine: Explored as a therapeutic agent for conditions such as schizophrenia, developmental disorders, neurodegenerative diseases, and epilepsy.

    Industry: Utilized in the production of electronic materials, such as organic semiconductors and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of Cyclopropanamine, 2-(2-thienyl)- involves its role as an inhibitor of lysine-specific demethylase-1 (LSD1). LSD1 is an enzyme that demethylates mono- and dimethylated lysines in histone 3, leading to changes in gene expression. By inhibiting LSD1, Cyclopropanamine, 2-(2-thienyl)- increases the methylation of histone 3, which can alter gene expression and potentially treat various diseases .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanamine, 2-(2-furyl)-: Similar structure but with a furan ring instead of a thienyl ring.

    Cyclopropanamine, 2-(2-pyridyl)-: Similar structure but with a pyridine ring instead of a thienyl ring.

    Cyclopropanamine, 2-(2-phenyl)-: Similar structure but with a phenyl ring instead of a thienyl ring.

Uniqueness

Cyclopropanamine, 2-(2-thienyl)- is unique due to its thienyl ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of thiophene-based conjugated polymers and as an LSD1 inhibitor .

Properties

IUPAC Name

2-thiophen-2-ylcyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS/c8-6-4-5(6)7-2-1-3-9-7/h1-3,5-6H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGLOBBDGMVHNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropanamine, 2-(2-thienyl)-
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